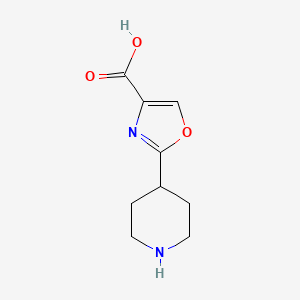
3-(4-Methylthiazol-5-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylthiazol-5-yl)acrylaldehyde is an organic compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of 4-methylthiazole with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the thiazole derivative reacts with an aldehyde to form the desired acrylaldehyde compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylthiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-(4-Methylthiazol-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(4-Methylthiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylthiazol-5-yl)benzaldehyde
- 2-(4-Methylthiazol-5-yl)ethanol
- 4-Methylthiazole-5-carboxaldehyde
Uniqueness
3-(4-Methylthiazol-5-yl)acrylaldehyde is unique due to its specific structure, which combines the thiazole ring with an acrylaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7NOS |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NOS/c1-6-7(3-2-4-9)10-5-8-6/h2-5H,1H3/b3-2+ |
Clé InChI |
AANADVYZDGLGQA-NSCUHMNNSA-N |
SMILES isomérique |
CC1=C(SC=N1)/C=C/C=O |
SMILES canonique |
CC1=C(SC=N1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)



![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)

